ERAP2 vs. ERAP1 Selectivity: ~26-Fold Discrimination by 1-(6-Methylpyrazin-2-yl)azepane
1-(6-Methylpyrazin-2-yl)azepane (BindingDB ID: BDBM50529326; ChEMBL ID: CHEMBL4557197) exhibits a Ki of 700 nM against human recombinant ERAP2, compared to a Ki of 18,500 nM against human recombinant ERAP1, both measured under competitive inhibition conditions in baculovirus-infected Sf9 cell lysates [1]. This translates to an ERAP1/ERAP2 selectivity ratio of approximately 26-fold. In contrast, many early-generation phosphinic acid-based ERAP2 inhibitors such as [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid exhibit Ki values in the sub-micromolar range (approximately 870 nM) against microsomal aminopeptidase but show limited selectivity over ERAP1 [2]. The selectivity profile of 1-(6-methylpyrazin-2-yl)azepane therefore represents a structurally distinct, non-phosphinic chemotype with measurable, though modest, ERAP2 preference, a feature that has been explicitly identified as a key unmet need in ERAP2 inhibitor development where selective modulators have remained elusive [3].
| Evidence Dimension | Competitive inhibition constant (Ki) for ERAP2 vs. ERAP1 |
|---|---|
| Target Compound Data | Ki(ERAP2) = 700 nM; Ki(ERAP1) = 18,500 nM; Selectivity ratio (ERAP1/ERAP2) = 26.4 |
| Comparator Or Baseline | Comparator class: phosphinic acid ERAP2 inhibitors (e.g., [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, Ki ≈ 870 nM against microsomal aminopeptidase); ERAP2-selective inhibitors broadly have been described as 'lacking' in the literature. |
| Quantified Difference | Target compound: ~26-fold ERAP2-over-ERAP1 preference. Comparator chemotype: sub-micromolar potency but selectivity profile not reported as comparable or superior. |
| Conditions | Competitive inhibition assay; human recombinant ERAP2 and ERAP1 expressed in baculovirus-infected Sf9 cells; R-AMC (ERAP2) or L-AMC (ERAP1) substrate; 5–10 min incubation. |
Why This Matters
For scientific selection, this compound provides a non-phosphinic starting scaffold with documented ERAP2-over-ERAP1 selectivity—a profile that addresses a recognized gap in ERAP2 chemical biology where selective small-molecule modulators have been explicitly noted as unavailable.
- [1] BindingDB. BDBM50529326 (CHEMBL4557197) – Affinity Data for ERAP2 (Ki = 700 nM) and ERAP1 (Ki = 18,500 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529326 (accessed 2026-05-11). View Source
- [2] Weglarz-Tomczak, E.; Vassiliou, S.; Mucha, A. Discovery of potent and selective inhibitors of human aminopeptidases ERAP1 and ERAP2 by screening libraries of phosphorus-containing amino acid and dipeptide analogues. Bioorg. Med. Chem. Lett. 2016, 26, 4122–4126. View Source
- [3] Zervoudi, E.; et al. A selective modulator of ERAP2 identified by kinetic target-guided synthesis. Angew. Chem. Int. Ed. 2022, 61, e202203560. (Referenced via HAL open archive: hal-03059990, stating 'no selective modulator of ERAP2 has been disclosed so far.') View Source
